REACTION_CXSMILES
|
CC(C)([O-])C.[K+].[CH3:7][C:8]([C:10]1[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][C:11]=1[O:18][CH3:19])=[O:9].[C:20](=O)([O:23]C)[O:21][CH3:22].C(O)(=O)CC(CC(O)=O)(C(O)=O)O>C(OC)(C)(C)C>[CH3:19][O:18][C:11]1[CH:12]=[C:13]([O:16][CH3:17])[CH:14]=[CH:15][C:10]=1[C:8](=[O:9])[CH2:7][C:20]([O:21][CH3:22])=[O:23] |f:0.1|
|
Name
|
|
Quantity
|
108.77 mL
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=C(C=C(C=C1)OC)OC
|
Name
|
|
Quantity
|
13.93 mL
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)OC
|
Name
|
|
Quantity
|
110.95 mL
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a three-necked round-bottomed flask equipped with a mechanical stirrer under N2
|
Type
|
ADDITION
|
Details
|
During addition, reaction
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
CUSTOM
|
Details
|
to quench
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
during quenching
|
Type
|
DISSOLUTION
|
Details
|
solids dissolved
|
Type
|
CUSTOM
|
Details
|
to give an orange mixture
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with methyl tert-butyl ether (2×25 mL)
|
Type
|
CONCENTRATION
|
Details
|
The combined organic extracts were concentrated to low volume
|
Type
|
ADDITION
|
Details
|
Heptane (50 mL) was added
|
Type
|
CUSTOM
|
Details
|
brown solids precipitated
|
Type
|
STIRRING
|
Details
|
The resulting slurry was stirred under N2 overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
Solids were filtered
|
Type
|
CUSTOM
|
Details
|
dried under N2
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC(=C1)OC)C(CC(=O)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.05 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |